
5-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione, also known as MPOD, is a cyclic amino acid derivative that has gained attention in the scientific community due to its potential applications in various fields. MPOD is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Synthesis and Preparation
- A novel synthesis approach for 1,3-oxazolidine-2,4-diones, including 5-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione, has been developed. This approach utilizes a two-step reaction sequence starting from α-ketols and isocyanates, leading to key precursors for the diones (Merino et al., 2010).
Biological Activity and Applications
- Oxazolidinediones, including variants of this compound, have shown to improve glucose tolerance in previously fasted rats without causing hypoglycemia below normal fasting levels (Schnur & Morville, 1986).
Agricultural Applications
- Famoxadone, a derivative of this compound, is a new agricultural fungicide effective against various plant pathogens. Its discovery and optimization demonstrate the agricultural significance of oxazolidinone derivatives (Sternberg et al., 2001).
Chemical Transformations and Reactions
- This compound derivatives have been used in various chemical transformations, demonstrating their versatility in synthetic chemistry. For instance, their reaction with Grignard reagents and lithium alkyls following Cram's rule (Galliani et al., 2013).
- Metal-free oxidative cyclization techniques have been employed to create 5,5-disubstituted oxazolidine-2,4-diones, showcasing the compound's role in novel synthesis methods (Duddupudi et al., 2020).
Herbicidal Properties
- Certain this compound derivatives have been synthesized for potential use as herbicides, with their activity influenced by substituents on the phenyl group and the structure of the alkylidene moiety (Hirai et al., 1999).
Analytical Applications
- This compound has been used in analytical chemistry, such as in the gas chromatographic assay of psycho-stimulants in human plasma, saliva, and urine (Vermeulen et al., 1978).
Safety and Hazards
Propriétés
IUPAC Name |
5-methyl-5-phenyl-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-10(7-5-3-2-4-6-7)8(12)11-9(13)14-10/h2-6H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERVPXQMQIOPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874156 |
Source


|
| Record name | OXAZOLIDINE24DIONE5METHYL5PHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90874156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130689-84-8 |
Source


|
| Record name | 5-methyl-5-phenyl-1,3-oxazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

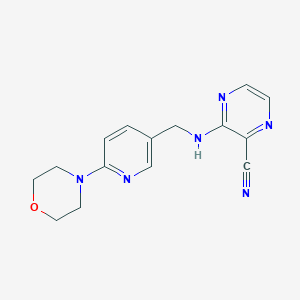
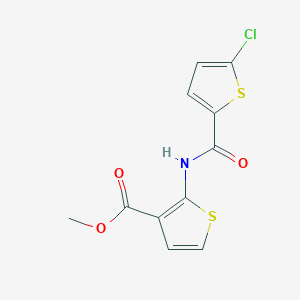
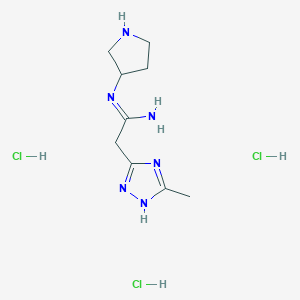
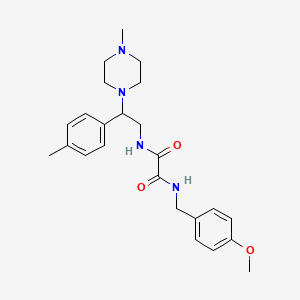

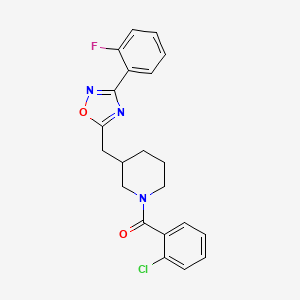
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3009225.png)
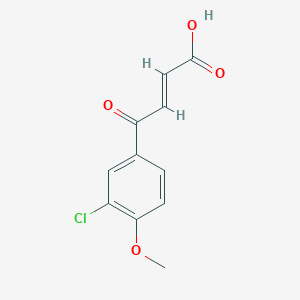

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B3009229.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B3009231.png)
![N-(2-chlorobenzyl)-6-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
![ethyl 3-cyano-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3009235.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3009237.png)